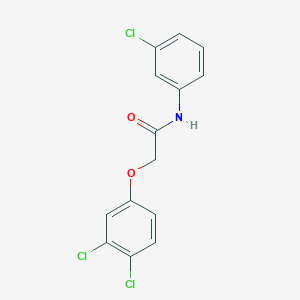
N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide
説明
N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in 1967 and has since become one of the most commonly used herbicides in the world. Dicamba works by disrupting the growth process of plants, causing them to die. In recent years, dicamba has been the subject of much controversy due to its potential to drift and damage non-target crops.
作用機序
Dicamba works by disrupting the growth process of plants. It is a synthetic auxin, which means it mimics the natural plant hormone auxin. When N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide is applied to a plant, it causes the cells to elongate and grow abnormally, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in gene expression, alter the levels of certain enzymes, and disrupt the balance of plant hormones. These effects ultimately lead to the death of the plant.
実験室実験の利点と制限
Dicamba has several advantages for use in lab experiments. It is a widely available and relatively inexpensive herbicide that is effective at controlling broadleaf weeds. However, N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide can be volatile and has the potential to drift, which can lead to unintended effects on non-target crops. Additionally, N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide can be difficult to handle and requires careful application to avoid drift.
将来の方向性
There are several areas of future research for N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide. One area of focus is on developing new formulations of N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide that are less volatile and have reduced potential for drift. Additionally, research is needed to better understand the potential long-term effects of N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide on soil health and the environment. Finally, there is a need for research on alternative herbicides and weed control methods that can reduce the reliance on N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide and other synthetic herbicides.
科学的研究の応用
Dicamba has been extensively studied for its use as an herbicide in agriculture. Research has focused on its effectiveness in controlling broadleaf weeds and its potential to drift and damage non-target crops. Additionally, N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide has been studied for its potential use in combination with other herbicides to increase their effectiveness.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c15-9-2-1-3-10(6-9)18-14(19)8-20-11-4-5-12(16)13(17)7-11/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFJQUHFNZYFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3,4-dichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4776602.png)
![N-isobutyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4776614.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4776618.png)
![N-(2-ethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4776628.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea](/img/structure/B4776634.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[1-(2-naphthyloxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776661.png)
![methyl ({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4776669.png)
![5-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4776684.png)
![2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4776693.png)


![N-(1-{[2-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B4776717.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4776719.png)